molecular formula C20H24N4O4 B8652553 Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy- CAS No. 19871-57-9

Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy-

Cat. No.: B8652553
CAS No.: 19871-57-9
M. Wt: 384.4 g/mol
InChI Key: BDYRCLTVDLUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy- is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19871-57-9

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

1,4-bis(3-aminopropylamino)-5,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H24N4O4/c21-7-1-9-23-11-3-4-12(24-10-2-8-22)16-15(11)19(27)17-13(25)5-6-14(26)18(17)20(16)28/h3-6,23-26H,1-2,7-10,21-22H2

InChI Key

BDYRCLTVDLUGLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 10.0 g. of leuco-1,4,5,8-tetrahydroxyanthraquinone in 120 ml. of de-aerated 1,3-diaminopropane is stirred and heated at 45° C. under nitrogen for one hour and then for 10 minutes as air is bubbled into the suspension. The mixture is then evaporated to dryness and the residue is extracted with 650 ml. of ethanol in a Soxhlet apparatus for 17 hours. The extract is filtered while hot, concentrated to 95 ml. and then diluted with 900 ml. of diethyl ether. The mixture is cooled and the solid is collected, washed with ethanol-diethyl ether, then diethyl ether giving the desired product as 9.57 g. of a blue solid, mp. 115°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.